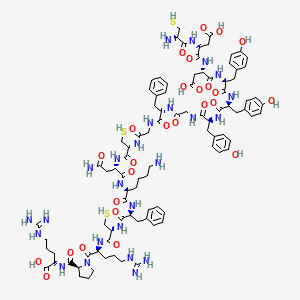
Jagged-1 pound 188-204 pound(c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Jagged-1 (188-204) is a fragment of the Jagged-1 (JAG-1) protein. JAG-1 is a Notch ligand highly expressed in cultured and primary multiple myeloma (MM) cells. JAG-1 induces maturation of monocyte-derived human dendritic cells.
Biological Activity
Jagged-1 (Jag-1) is a crucial ligand in the Notch signaling pathway, which plays a significant role in various biological processes, including cell differentiation, proliferation, and apoptosis. The peptide fragment Jagged-1 (188-204) has been studied extensively for its biological activity and potential therapeutic applications.
Overview of Jagged-1
Jagged-1 is one of the most prominent Notch ligands, predominantly expressed in skin and various other tissues. It interacts with Notch receptors to activate downstream signaling pathways essential for cellular communication and development. The specific fragment Jagged-1 (188-204) has been identified as a potent activator of the Notch signaling pathway.
Biological Activity
Mechanisms of Action:
- Notch Signaling Activation: Jagged-1 (188-204) binds to Notch receptors on adjacent cells, triggering the cleavage of the Notch intracellular domain (NICD). This process leads to the translocation of NICD to the nucleus, where it regulates gene expression related to cell fate decisions and differentiation .
- Epidermal Maturation: Studies have shown that exposure to Jagged-1 enhances epidermal maturation by promoting keratinocyte stratification and expression of differentiation markers such as loricrin .
- Calcium Signaling: Jagged-1 has been reported to enhance store-operated calcium entry in human pulmonary arterial smooth muscle cells, indicating its role in calcium signaling pathways .
Case Studies
- Angiogenesis in Cancer:
-
Self-Assembled Monolayers:
- Research utilizing self-assembled monolayers (SAMs) demonstrated that immobilization of Jagged-1 on surfaces can effectively activate Notch signaling in HL-60 cell lines. Real-time PCR analysis revealed increased expression of Hes-1, a target gene of the Notch pathway, emphasizing the importance of ligand presentation for effective signaling .
Data Table: Summary of Biological Effects
| Biological Activity | Description |
|---|---|
| Notch Activation | Binds to Notch receptors, activating NICD translocation to the nucleus |
| Epidermal Differentiation | Promotes keratinocyte maturation and loricrin expression |
| Calcium Entry Enhancement | Increases store-operated calcium entry in smooth muscle cells |
| Tumor Progression | Associated with poor prognosis in cancers due to angiogenic properties |
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H127N25O26S3/c94-32-8-7-16-58(80(132)112-63(37-50-14-5-2-6-15-50)83(135)117-70(48-147)88(140)108-59(17-9-33-101-92(97)98)90(142)118-35-11-19-71(118)89(141)109-60(91(143)144)18-10-34-102-93(99)100)107-84(136)66(41-72(96)122)115-87(139)69(47-146)106-74(124)45-103-78(130)61(36-49-12-3-1-4-13-49)105-73(123)44-104-79(131)62(38-51-20-26-54(119)27-21-51)111-81(133)64(39-52-22-28-55(120)29-23-52)113-82(134)65(40-53-24-30-56(121)31-25-53)114-86(138)68(43-76(127)128)116-85(137)67(42-75(125)126)110-77(129)57(95)46-145/h1-6,12-15,20-31,57-71,119-121,145-147H,7-11,16-19,32-48,94-95H2,(H2,96,122)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,136)(H,108,140)(H,109,141)(H,110,129)(H,111,133)(H,112,132)(H,113,134)(H,114,138)(H,115,139)(H,116,137)(H,117,135)(H,125,126)(H,127,128)(H,143,144)(H4,97,98,101)(H4,99,100,102)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKGTGHRKPOFSA-RXGRUPDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)N)C(=O)NC(CCCNC(=N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H127N25O26S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2107.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














